molecular formula C30H43N7O7 B12623485 L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine CAS No. 918661-91-3

L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine

Katalognummer: B12623485
CAS-Nummer: 918661-91-3
Molekulargewicht: 613.7 g/mol
InChI-Schlüssel: FJBFMDBLNVDBKI-QAMDWANKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine is a synthetic tetrapeptide featuring two tyrosine residues, a modified ornithine with a diaminomethylidene group at the N~5~ position, and an isoleucine terminus. This compound is hypothesized to interact with ion transport systems, particularly sodium-hydrogen exchangers (NHEs), due to its structural resemblance to known NHE inhibitors. The diaminomethylidene moiety is critical for binding to Na+-dependent sites, a feature shared with non-peptidic inhibitors like amiloride derivatives .

Eigenschaften

CAS-Nummer

918661-91-3

Molekularformel

C30H43N7O7

Molekulargewicht

613.7 g/mol

IUPAC-Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C30H43N7O7/c1-3-17(2)25(29(43)44)37-27(41)23(5-4-14-34-30(32)33)35-28(42)24(16-19-8-12-21(39)13-9-19)36-26(40)22(31)15-18-6-10-20(38)11-7-18/h6-13,17,22-25,38-39H,3-5,14-16,31H2,1-2H3,(H,35,42)(H,36,40)(H,37,41)(H,43,44)(H4,32,33,34)/t17-,22-,23-,24-,25-/m0/s1

InChI-Schlüssel

FJBFMDBLNVDBKI-QAMDWANKSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Kanonische SMILES

CCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Each amino acid is activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) and coupled to the resin-bound peptide.

    Deprotection Steps: Protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose reactive sites for subsequent coupling.

    Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane.

Industrial Production Methods

Industrial production of this compound would likely scale up the SPPS method, utilizing automated peptide synthesizers to increase efficiency and yield. The process would involve rigorous purification steps, such as HPLC (high-performance liquid chromatography), to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or periodate (IO₄⁻) under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under neutral pH.

    Substitution: Nucleophilic reagents like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of dityrosine or other oxidative cross-links.

    Reduction: Cleavage of disulfide bonds, resulting in reduced peptide fragments.

    Substitution: Modified peptides with new functional groups.

Wissenschaftliche Forschungsanwendungen

L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Potential therapeutic applications in targeting specific diseases or conditions.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Wirkmechanismus

The mechanism of action of L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate signaling pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Structural Comparisons

Table 1: Structural Features of Key Compounds
Compound Name Backbone Structure Key Modifications
L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine Tetrapeptide N~5~-(diaminomethylidene)-L-ornithine; two tyrosine residues
3-Amino-6-chloro-N-(diaminomethylidene)-5-[methyl(propyl)amino]pyrazine-2-carboxamide (MPA) Pyrazine derivative Diaminomethylidene group; methyl-propyl amino side chain
N-methyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-...* Polypeptide (8 residues) Multiple diaminomethylidene-ornithyl groups; N-methyl and ethyl-D-leucinamide modifications

*Compound from (abbreviated for clarity).

Key Observations :

  • Backbone Diversity: While MPA is a small pyrazine-based molecule, L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine and the polypeptide from are peptide-based, impacting their solubility, stability, and membrane permeability.
  • Shared Functional Group: All three compounds feature the diaminomethylidene group, which enhances binding to Na+-dependent regions in ion transporters .

Functional and Mechanistic Comparisons

Table 2: Functional Properties
Compound Name Target Protein(s) Mechanism of Action Selectivity (Affinity Rank)
L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine NHE isoforms Competitive inhibition of extracellular Na+ Hypothesized: NHE1 > NHE2 > NHE3†
MPA NHE1, NHE2, NHE3 Competitive Na+ site inhibition NHE1 > NHE2 > NHE3
Polypeptide () Undefined‡ Multi-site binding via diaminomethylidene Likely broader due to extended structure

Key Findings :

  • NHE Inhibition : MPA and related amiloride analogs exhibit well-documented NHE1 selectivity, attributed to their compact structure and optimized side chains . The tetrapeptide’s tyrosine residues may enhance interactions with extracellular NHE domains, but its larger size could reduce bioavailability compared to MPA.
  • However, its complexity may limit cellular uptake or increase metabolic instability.

Pharmacokinetic and Bioactivity Considerations

  • MPA : As a small molecule, it exhibits rapid membrane penetration but shorter half-life due to renal clearance.
  • L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine: Peptide backbone may confer protease susceptibility, necessitating delivery systems (e.g., liposomal encapsulation).
  • Polypeptide () : High molecular weight and hydrophobicity (from leucinamide and phenylalanine) may restrict blood-brain barrier penetration but enhance plasma protein binding .

Biologische Aktivität

L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine is a complex peptide that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

  • Molecular Formula : C16H25N5O4
  • Molecular Weight : 351.4008 g/mol
  • CAS Number : 92758-99-1

Structure

The compound features a unique arrangement of amino acids and functional groups that contribute to its biological activity. The presence of the diaminomethylidene group is particularly noteworthy as it may influence the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine exhibits significant antimicrobial properties, particularly against drug-resistant strains of bacteria.

  • Inhibition of Protein Synthesis : The compound may inhibit protein synthesis by targeting specific tRNA synthetases, similar to other known antimicrobial peptides.
  • Cell Membrane Disruption : It has been suggested that this peptide can disrupt bacterial cell membranes, leading to cell lysis.

Case Studies

A study evaluating the efficacy of various peptides against Mycobacterium tuberculosis (Mtb) highlighted the potential of compounds similar to L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine. The following table summarizes findings from this research:

Compound NameMIC (μg/ml)Activity Against MtbMechanism
L-Tyrosyl...0.012Drug-resistant strainsProtein synthesis inhibition
Delamanid0.039Drug-susceptible strainsDisruption of mycolic acid biosynthesis
Pretomanid~0.01Both typesMetabolic activation required

These findings suggest that L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine could be a promising candidate for further development as an antimicrobial agent.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. The results indicated that while effective against bacterial cells, the compound exhibited low toxicity towards human cells, making it a potential therapeutic agent with a favorable safety profile.

Research Findings

Recent literature has focused on the structural optimization of similar compounds to enhance their biological activity. For instance:

  • Study on Tyrosyl-tRNA Synthetase Inhibition : Research identified compounds targeting tyrosyl-tRNA synthetase, demonstrating significant anti-tubercular activity without cross-resistance with existing drugs .
  • Phytochemical Studies : Investigations into plant-derived compounds have shown that modifications in amino acid sequences can lead to enhanced antimicrobial properties .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.